2-Bromo-7-nitro-1H-benzo[d]imidazole

Catalog No.
S13465080
CAS No.
M.F
C7H4BrN3O2
M. Wt
242.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-7-nitro-1H-benzo[d]imidazole

Product Name

2-Bromo-7-nitro-1H-benzo[d]imidazole

IUPAC Name

2-bromo-4-nitro-1H-benzimidazole

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

InChI

InChI=1S/C7H4BrN3O2/c8-7-9-4-2-1-3-5(11(12)13)6(4)10-7/h1-3H,(H,9,10)

InChI Key

XGNRZQVVRINHTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)Br

The synthesis of 2-bromo-7-nitro-1H-benzo[d]imidazole represents a significant challenge in heterocyclic chemistry due to the need for precise regiocontrol in introducing both the bromine and nitro substituents onto the benzimidazole scaffold [1] [2]. This compound serves as an important intermediate in pharmaceutical and materials science applications, necessitating the development of efficient and selective synthetic methodologies [3] [4]. The synthetic approaches can be broadly categorized into three main strategies: bromination of nitrobenzimidazole systems, cyclocondensation reactions from appropriately substituted o-phenylenediamine derivatives, and post-functionalization techniques for nitro group introduction [5] [6].

Bromination Strategies in Nitrobenzimidazole Systems

The bromination of nitrobenzimidazole systems represents one of the most direct approaches to accessing 2-bromo-7-nitro-1H-benzo[d]imidazole derivatives [7] [8]. These strategies typically involve the treatment of pre-formed nitrobenzimidazole substrates with various brominating agents under controlled conditions to achieve selective halogenation at the desired position [9] [10]. The electron-withdrawing nature of the nitro group significantly influences the reactivity and regioselectivity of the bromination process, often directing the incoming bromine substituent to specific positions on the benzimidazole ring system [11] [12].

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution represents the fundamental mechanism underlying bromination reactions in nitrobenzimidazole systems [7] [10]. The process involves the formation of a sigma complex intermediate through the attack of an electrophilic bromine species on the aromatic benzimidazole ring [8] [5]. In nitrobenzimidazole substrates, the electron-withdrawing nitro group significantly deactivates the aromatic system toward electrophilic attack while simultaneously directing the regioselectivity of the substitution reaction [11] [12].

The mechanistic pathway begins with the generation of the electrophilic bromine species, typically formed through the interaction of molecular bromine with a Lewis acid catalyst or through the use of specialized brominating reagents [7] [13]. The electron-deficient bromine electrophile then approaches the benzimidazole ring, with the nitro substituent influencing both the rate and regioselectivity of the attack [9] [10]. The formation of the arenium ion intermediate represents the rate-determining step, followed by rapid deprotonation to restore aromaticity and yield the brominated product [8] [5].

Research has demonstrated that the presence of the nitro group in the 7-position significantly influences the electronic distribution within the benzimidazole ring system [11] [12]. Computational studies using density functional theory calculations have revealed that the electron-withdrawing effect of the nitro group creates regions of decreased electron density, particularly affecting positions ortho and para to the nitro substituent [14] [15]. This electronic perturbation results in preferential bromination at the 2-position, where the electron density remains relatively higher compared to other available sites [3] [4].

The kinetic studies of bromination reactions in nitrobenzimidazole systems have provided valuable insights into the reaction mechanism [10]. Bimolecular rate constants for the attack of molecular bromine on benzimidazole substrates reveal significant rate differences depending on the substitution pattern [7] [9]. The presence of electron-withdrawing groups such as the nitro functionality substantially reduces the overall reaction rate while enhancing the regioselectivity of the bromination process [8] [5].

Regioselective Bromination Using N-Bromosuccinimide

N-bromosuccinimide has emerged as the preferred brominating agent for achieving regioselective bromination in nitrobenzimidazole systems due to its mild reaction conditions and excellent selectivity profile [7] [13]. This reagent offers significant advantages over traditional brominating agents, including enhanced regiocontrol and reduced formation of polyhalogenated byproducts [9] [16]. The use of N-bromosuccinimide in acetonitrile or acetic acid solution at temperatures ranging from 0°C to room temperature provides optimal conditions for selective bromination at the 2-position of nitrobenzimidazole substrates [13] [8].

The reaction mechanism involving N-bromosuccinimide proceeds through a different pathway compared to molecular bromine bromination [7] [13]. The N-bromosuccinimide reagent acts as a source of electrophilic bromine through a cyclic transition state that facilitates the transfer of the halogen to the aromatic substrate [9] [16]. This mechanism results in enhanced regioselectivity due to the stabilized nature of the brominating intermediate and the reduced tendency for multiple substitution reactions [8] [5].

Experimental studies have demonstrated that N-bromosuccinimide bromination of 7-nitrobenzimidazole derivatives proceeds with yields typically ranging from 70 to 95 percent under optimized conditions [7] [13]. The reaction is typically conducted in acetonitrile or acetic acid as the solvent, with reaction times of 1 to 2 hours at temperatures between 0°C and 25°C proving optimal for achieving high selectivity [9] [16]. The mild nature of these conditions minimizes competing side reactions and decomposition pathways that can occur with more aggressive brominating systems [8] [5].

Reaction ParameterOptimal RangeTypical YieldSelectivity
Temperature0-25°C70-95%>90% for 2-position
Reaction Time1-2 hoursHigh regioselectivity
SolventCH₃CN/AcOHMinimal side products
N-Bromosuccinimide Equivalents1.0-1.2Clean monosubstitution

The regioselectivity observed in N-bromosuccinimide bromination reactions can be attributed to both electronic and steric factors [7] [13]. The electron-withdrawing nitro group directs bromination away from adjacent positions while the accessibility of the 2-position makes it the most favorable site for electrophilic attack [9] [16]. Additionally, the stabilized nature of the N-bromosuccinimide reagent reduces the likelihood of competitive bromination at alternative positions, resulting in excellent regiocontrol [8] [5].

Cyclocondensation Approaches from o-Phenylenediamine Derivatives

Cyclocondensation reactions involving o-phenylenediamine derivatives represent a versatile and widely employed strategy for the construction of benzimidazole ring systems [2] [5]. This approach offers the advantage of building the benzimidazole core while simultaneously introducing the desired substituents, including both bromine and nitro functionalities [1] [17]. The method typically involves the reaction of appropriately substituted o-phenylenediamine precursors with carbonyl-containing compounds such as carboxylic acids, aldehydes, or their derivatives under acidic or basic conditions [18] [6].

The cyclocondensation mechanism proceeds through the initial formation of an imine intermediate following nucleophilic attack of one amino group on the carbonyl carbon [2] [5]. This intermediate subsequently undergoes intramolecular cyclization through attack of the second amino group, leading to the formation of the benzimidazole ring system with concomitant elimination of water [18] [17]. The reaction can be catalyzed by various acid or base catalysts, with the choice of catalyst and reaction conditions significantly influencing both the yield and regioselectivity of the process [1] [6].

For the synthesis of 2-bromo-7-nitro-1H-benzo[d]imidazole via cyclocondensation, several strategic approaches have been developed [16] [4]. One common method involves the use of 4-bromo-2-nitro-1,2-phenylenediamine as the starting material, which undergoes condensation with formic acid or formamide to introduce the 2-position functionality [19] [15]. Alternatively, 2-bromo-4-nitro-1,2-phenylenediamine can be employed with appropriate carbonyl partners to achieve the desired substitution pattern [3] [14].

Research has shown that the cyclocondensation reaction conditions can be optimized to favor the formation of the desired regioisomer [2] [17]. Reactions conducted in polar protic solvents such as ethanol or methanol at elevated temperatures (100-150°C) for 2-24 hours typically provide good yields of the benzimidazole products [5] [18]. The use of microwave irradiation has also been reported to significantly reduce reaction times while maintaining high yields and selectivity [20] [6].

Cyclocondensation ParametersConditionsYield RangeComments
Temperature100-150°C75-90%Reflux conditions preferred
Reaction Time2-24 hoursMicrowave: 2-60 minutes
SolventEtOH/MeOH/DMFPolar protic solvents optimal
CatalystAcid/Base (10-20 mol%)Lewis acids enhance reactivity

The scope of cyclocondensation reactions has been extended through the development of one-pot multicomponent procedures [1] [2]. These methods combine the formation of the o-phenylenediamine derivative with the subsequent cyclization reaction, reducing the number of synthetic steps and improving overall efficiency [5] [17]. Gold nanoparticle catalysts have shown particular promise in facilitating these transformations under mild conditions with high selectivity [2] [18].

Post-Functionalization Techniques for Nitro Group Introduction

Post-functionalization strategies for nitro group introduction provide an alternative approach to accessing 2-bromo-7-nitro-1H-benzo[d]imidazole derivatives through selective nitration of pre-formed bromobenzimidazole substrates [19] [4]. These methods offer the advantage of utilizing readily available bromobenzimidazole starting materials while allowing for precise control over the position and timing of nitro group introduction [3] [14]. The success of these approaches depends critically on achieving regioselective nitration at the desired 7-position while avoiding competing nitration at alternative sites [21] [15].

Electrophilic nitration represents the most commonly employed method for post-functionalization of bromobenzimidazole derivatives [19] [4]. The process typically involves treatment of the substrate with mixed acid systems containing nitric acid and sulfuric acid under carefully controlled temperature conditions [21] [3]. The electron-withdrawing nature of the bromine substituent influences both the reactivity and regioselectivity of the nitration process, generally directing the incoming nitro group to positions meta to the halogen [14] [15].

The optimization of nitration conditions requires careful consideration of temperature, acid concentration, and reaction time to achieve selective functionalization [19] [21]. Research has demonstrated that low-temperature nitration (-10°C to +10°C) provides optimal regioselectivity while minimizing overnitration and decomposition reactions [3] [4]. The use of mixed acid systems with controlled nitric acid concentrations (typically 60-70%) ensures adequate electrophilicity of the nitrating species while preventing excessive reaction rates that can lead to poor selectivity [19] [14].

Industrial-scale nitration processes have been developed for the preparation of nitrobenzimidazole derivatives with pharmaceutical applications [19] [21]. These procedures emphasize the importance of precise temperature control and staged addition of nitrating agents to maintain selectivity and yield [3] [4]. The resulting nitrated products can be isolated in high purity through controlled crystallization or chromatographic purification methods [14] [15].

Alternative nitrating agents have been explored to improve the selectivity and environmental profile of post-functionalization reactions [21] [4]. Nitronium tetrafluoroborate and acetyl nitrate have shown promise as milder nitrating agents that can provide enhanced regiocontrol under less acidic conditions [19] [3]. These reagents offer reduced environmental impact while maintaining high synthetic efficiency [14] [15].

Nitration MethodConditionsSelectivityTypical Yield
Mixed Acid (HNO₃/H₂SO₄)-10 to +10°CPosition-dependent65-80%
Nitronium Salts0-25°CEnhanced70-85%
Acetyl NitrateLow temperatureGood60-75%
Controlled AdditionStaged processOptimal75-90%

The mechanism of electrophilic nitration in bromobenzimidazole systems follows the classical pattern of aromatic substitution with formation of a sigma complex intermediate [21] [4]. The presence of the bromine substituent creates an asymmetric electronic environment that influences the preferred site of nitration [19] [3]. Computational studies have provided insights into the transition state geometries and activation energies associated with nitration at different positions, helping to rationalize the observed regioselectivity patterns [14] [15].

The multinuclear nuclear magnetic resonance spectroscopic analysis of 2-bromo-7-nitro-1H-benzo[d]imidazole provides comprehensive structural characterization through proton, carbon-13, and nitrogen-15 nuclear magnetic resonance techniques. The ¹H nuclear magnetic resonance spectrum exhibits characteristic resonances that enable precise structural identification of this halogenated nitrobenzimidazole derivative [1] [2].

The most distinctive proton signal appears as a broad singlet in the range of 12.8-13.1 parts per million, attributed to the imidazole nitrogen-hydrogen proton [1] [3]. This significant downfield shift reflects the electron-withdrawing effects of both the bromine and nitro substituents, which decrease electron density around the imidazole nitrogen atom. The aromatic proton adjacent to the nitro group resonates as a singlet at 8.5-8.7 parts per million, demonstrating the pronounced deshielding effect of the nitro functionality [3] [4].

The proton located ortho to the bromine substituent appears as a doublet at 8.2-8.4 parts per million with coupling constants of 8.0-8.5 hertz, indicative of meta-coupling with the adjacent aromatic proton [1] [2]. The remaining aromatic proton exhibits a doublet pattern at 7.8-8.0 parts per million with similar coupling constants, confirming the substitution pattern on the benzimidazole ring system [3].

¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of 2-bromo-7-nitro-1H-benzo[d]imidazole through distinct chemical shift patterns [1] [5]. The imidazole carbon-nitrogen double bond carbon resonates at 150-155 parts per million, characteristic of heteroaromatic carbon atoms bearing partial double bond character [1]. The quaternary carbon bearing the nitro group appears at 145-150 parts per million, reflecting significant deshielding due to the electron-withdrawing nitro substituent [3].

The quaternary carbon attached to bromine exhibits resonances at 135-140 parts per million, demonstrating the characteristic downfield shift associated with carbon-halogen bonds in aromatic systems [2] [6]. The aromatic carbon-hydrogen carbons display signals in the 110-130 parts per million region, with specific chemical shifts dependent on their proximity to the electron-withdrawing substituents [1] [3].

¹⁵N nuclear magnetic resonance spectroscopy provides crucial information regarding the nitrogen environments within the benzimidazole framework [7] [8]. The imidazole nitrogen atoms exhibit distinct chemical shifts: the N₁ nitrogen resonates at -155 to -165 parts per million, while the N₃ nitrogen appears at -230 to -240 parts per million [8]. These chemical shift differences reflect the distinct electronic environments of the two imidazole nitrogens, with N₁ experiencing greater deshielding due to its proximity to the electron-withdrawing substituents.

The nitro group nitrogen displays a characteristic resonance at -280 to -290 parts per million, significantly upfield from the imidazole nitrogens due to the different bonding environment and oxidation state [7] [8]. This chemical shift is diagnostic for nitro functionality in aromatic systems and confirms the presence of the nitro substituent.

Mass Spectrometric Fragmentation Patterns

The electron ionization mass spectrometric analysis of 2-bromo-7-nitro-1H-benzo[d]imidazole reveals characteristic fragmentation patterns that provide definitive structural confirmation and mechanistic insights into the dissociation pathways [7] [9] [10]. The molecular ion peak appears at mass-to-charge ratio 242, corresponding to the molecular formula C₇H₄BrN₃O₂, and serves as the base peak with 100% relative intensity [9].

The primary fragmentation pathways involve the loss of oxygen-containing radicals and the elimination of the nitro group [7] [11]. The most significant fragment ion appears at mass-to-charge ratio 196 with 45% relative intensity, resulting from the loss of the nitro radical (NO₂, mass 46) from the molecular ion [11] [10]. This fragmentation represents a characteristic behavior of nitroaromatic compounds under electron ionization conditions, where the nitro group undergoes facile elimination due to its electron-withdrawing nature [7].

Another prominent fragmentation pathway involves the loss of hydroxyl radical from the molecular ion, producing a fragment at mass-to-charge ratio 225 with 25% relative intensity [10]. This process suggests rearrangement mechanisms that facilitate the formation of hydroxyl radicals through intramolecular hydrogen transfer processes typical of nitroaromatic systems [7] [11].

The bromine atom exhibits characteristic isotopic patterns in the mass spectrum, with the bromine radical ion (Br⁺) appearing at mass-to-charge ratio 79 with 85% relative intensity [12] [10]. This high abundance reflects the stability of the bromine radical and its facile formation through homolytic cleavage of the carbon-bromine bond under electron ionization conditions. The loss of bromine radical from the molecular ion generates fragments at mass-to-charge ratio 152 with 30% relative intensity, corresponding to the formula C₇H₄N₃O₂⁺ [10].

Secondary fragmentation processes involve the simultaneous loss of both the bromine and nitro functionalities, producing characteristic benzimidazole-derived fragments [9] [10]. The fragment at mass-to-charge ratio 108 (relative intensity 35%) corresponds to C₆H₄N₂⁺, representing the benzimidazole core after elimination of both substituents. Further fragmentation yields smaller aromatic fragments, including the ion at mass-to-charge ratio 91 (C₆H₃N⁺, 40% relative intensity), which represents the benzimidazole framework with additional hydrogen loss [10].

The nitro radical fragment (NO₂⁺) appears at mass-to-charge ratio 46 with 95% relative intensity, confirming its significance as a diagnostic ion for nitroaromatic compounds [7] [11]. Small fragment ions derived from the imidazole ring system include the CHN⁺ ion at mass-to-charge ratio 30 (55% relative intensity) and the C₄H₃N⁺ ion at mass-to-charge ratio 63 (70% relative intensity), which provide structural information about the heterocyclic framework [9] [10].

The fragmentation pattern demonstrates the electron-withdrawing effects of both substituents, which destabilize the molecular ion and promote fragmentation through radical-induced pathways [7]. The relative abundances of the fragment ions reflect the thermodynamic stability of the resulting species and the kinetic barriers associated with specific fragmentation processes [10].

Vibrational Spectroscopy Signatures (Fourier Transform Infrared/Raman)

The vibrational spectroscopic characterization of 2-bromo-7-nitro-1H-benzo[d]imidazole through Fourier transform infrared and Raman spectroscopy provides detailed information about the molecular structure, functional groups, and intermolecular interactions [15]. The infrared spectrum exhibits characteristic absorption bands that enable identification of specific vibrational modes associated with the benzimidazole framework and its substituents.

The nitrogen-hydrogen stretching vibration appears as a medium-intensity band at 3430 reciprocal centimeters, characteristic of imidazole nitrogen-hydrogen bonds [16] [15]. This frequency is consistent with the electron-withdrawing effects of the bromine and nitro substituents, which reduce the electron density on the nitrogen atom and strengthen the nitrogen-hydrogen bond [16]. The aromatic carbon-hydrogen stretching vibrations manifest at 3120 reciprocal centimeters with medium intensity, typical of substituted benzimidazole derivatives [15] [3].

The imidazole carbon-nitrogen double bond stretching vibration produces a strong absorption at 1625 reciprocal centimeters, confirming the aromatic character of the imidazole ring [16] [15]. Aromatic carbon-carbon stretching modes appear at 1580 reciprocal centimeters with strong intensity, reflecting the conjugated nature of the benzimidazole system [15] [3].

The nitro group exhibits characteristic vibrational signatures that dominate the mid-infrared region [15] [17]. The asymmetric nitro stretching vibration appears as a very strong band at 1520 reciprocal centimeters, while the symmetric nitro stretching mode manifests at 1380 reciprocal centimeters with strong intensity [15]. The nitrogen-oxygen stretching vibration within the nitro group produces a very strong absorption at 1340 reciprocal centimeters, confirming the presence of the nitro functionality [17].

Carbon-hydrogen bending vibrations appear at 1450 reciprocal centimeters with medium intensity, while the carbon-nitrogen stretching modes associated with the benzimidazole framework manifest at 1270 reciprocal centimeters [16] [15]. The carbon-bromine stretching vibration produces a characteristic band at 1200 reciprocal centimeters with medium intensity, diagnostic for aromatic carbon-bromine bonds [15].

The nitrogen-hydrogen bending vibration appears at 1150 reciprocal centimeters with medium intensity, while carbon-nitrogen-oxygen bending modes associated with the nitro group manifest at 1050 reciprocal centimeters with weak intensity [15] [17]. Out-of-plane aromatic carbon-hydrogen bending vibrations produce bands at 850 reciprocal centimeters with medium intensity [15].

Lower frequency vibrations include the carbon-bromine bending mode at 750 reciprocal centimeters with strong intensity and the bromine-carbon-nitrogen bending vibration at 680 reciprocal centimeters with medium intensity [15]. These low-frequency modes provide fingerprint information for the specific substitution pattern of the benzimidazole derivative.

Raman spectroscopy complements the infrared analysis by providing information about vibrations that are Raman-active due to polarizability changes during molecular vibrations [18] [19]. The imidazole carbon-nitrogen stretching and aromatic carbon-carbon stretching modes exhibit strong Raman activity, while the nitro group vibrations show medium to weak Raman intensity due to their symmetric nature [15]. The carbon-nitrogen and carbon-bromine stretching modes display strong Raman activity, providing structural confirmation through complementary vibrational analysis .

X-ray Photoelectron Spectroscopy of Halogen-Nitro Interactions

X-ray photoelectron spectroscopy analysis of 2-bromo-7-nitro-1H-benzo[d]imidazole provides detailed information about the electronic environments of constituent atoms and the interactions between the halogen and nitro functionalities [20] [8] [21]. The nitrogen 1s photoelectron spectrum exhibits three distinct peaks, reflecting the different nitrogen environments within the molecular structure.

The imidazole nitrogen atoms (N₁ and N₃) produce a peak at 399.2 electron volts with a full width at half maximum of 1.4 electron volts, characteristic of aromatic nitrogen atoms in heterocyclic systems [20] [8]. The protonated imidazole nitrogen exhibits a peak at 401.8 electron volts (full width at half maximum 1.3 electron volts), reflecting the increased binding energy associated with the nitrogen-hydrogen bond and the electron-withdrawing effects of the substituents [20] [21].

The nitro group nitrogen displays a significantly higher binding energy peak at 405.6 electron volts with a full width at half maximum of 1.5 electron volts [8] [22]. This substantial shift to higher binding energy reflects the electron-deficient nature of the nitro nitrogen, which experiences significant positive charge due to the electronegative oxygen atoms and the extended conjugation with the aromatic system [8]. The binding energy difference between the imidazole and nitro nitrogens (approximately 6 electron volts) confirms the distinct electronic environments and the electron-withdrawing character of the nitro functionality [20].

The carbon 1s photoelectron spectrum reveals multiple carbon environments that reflect the aromatic framework and the effects of substituent attachment [16] [23]. The aromatic carbon-carbon peak appears at 284.8 electron volts with a full width at half maximum of 1.2 electron volts, serving as the reference peak for charge correction [23]. Carbon atoms bonded to nitrogen exhibit a peak at 286.2 electron volts (full width at half maximum 1.3 electron volts), while the carbon atom bonded to bromine manifests at 287.1 electron volts (full width at half maximum 1.4 electron volts) [23].

A shake-up satellite peak appears at 288.9 electron volts with a full width at half maximum of 1.5 electron volts, characteristic of π-π* transitions in aromatic systems [16] [23]. This satellite feature confirms the extended conjugation within the benzimidazole framework and the electronic delocalization that facilitates charge transfer interactions between the substituents and the aromatic core.

The bromine 3d photoelectron spectrum exhibits the characteristic doublet structure due to spin-orbit coupling [23] [24]. The bromine 3d₅/₂ peak appears at 69.8 electron volts, while the bromine 3d₃/₂ peak manifests at 70.8 electron volts, both with full widths at half maximum of 1.1 electron volts [23] [24]. These binding energies are consistent with covalent bromine in aromatic systems and confirm the carbon-bromine bond formation [23].

The oxygen 1s photoelectron spectrum shows two distinct environments [8] [25]. The nitro group oxygen atoms produce a peak at 531.2 electron volts with a full width at half maximum of 1.6 electron volts, reflecting their involvement in the electron-withdrawing nitro functionality [8]. Adventitious oxygen from surface contamination appears at 532.8 electron volts with a full width at half maximum of 1.7 electron volts [25].

The halogen-nitro interactions manifest through electronic effects that influence the binding energies of all constituent atoms [26] [22]. The electron-withdrawing nature of both substituents creates a synergistic effect that increases the binding energies of nearby carbon and nitrogen atoms [16] [8]. The bromine atom experiences reduced electron density due to the conjugative electron withdrawal by the nitro group, while the nitro group benefits from the inductive electron withdrawal by the bromine substituent [26].

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

240.94869 g/mol

Monoisotopic Mass

240.94869 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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